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molecular formula C12H17N3O2 B8433912 1-Methyl-4-(3-nitrophenylamino)piperidine

1-Methyl-4-(3-nitrophenylamino)piperidine

Cat. No. B8433912
M. Wt: 235.28 g/mol
InChI Key: DHIHVORVXQCZBW-UHFFFAOYSA-N
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Patent
US07291632B2

Procedure details

Alternatively, charge a 2 L Parr bottle with 1-methyl-4-(3-nitrophenylamino)piperidine (100 g; 0.425 mol), 10% Pd/C (5 g) and methanol (1 L). Shake the mixture overnight under an initial hydrogen pressure of 4 atm, keeping the temperature below 35° C. Filter off the catalyst and wash with methanol (100 mL). Concentrate the filtrates under reduced pressure to provide 1-methyl-4-(3-aminophenylamino)piperidine as a red oil (95.7 g, 100% yield) which crystallizes upon standing at room temperature.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)[CH2:4][CH2:3]1>[Pd].CO>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([NH2:15])[CH:10]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CN1CCC(CC1)NC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
FILTRATION
Type
FILTRATION
Details
Filter off the catalyst
WASH
Type
WASH
Details
wash with methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrates under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)NC1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 95.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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